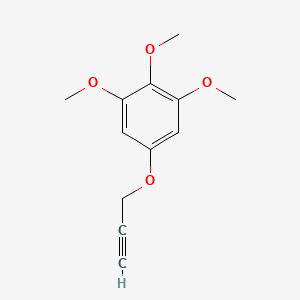

1,2,3-trimethoxy-5-(prop-2-yn-1-yloxy)benzene

Description

1,2,3-Trimethoxy-5-(prop-2-yn-1-yloxy)benzene (IUPAC name: benzene, 1,2,3-trimethoxy-5-(prop-2-yn-1-yloxy)-) is a phenylpropanoid derivative characterized by three methoxy groups at positions 1, 2, and 3 and a propargyl ether (prop-2-yn-1-yloxy) substituent at position 3. For instance, 1,2,3-trimethoxy-5-(2-propenyl)-benzene (synonyms: elemicin, 5-allyl-1,2,3-trimethoxybenzene) is a well-studied analog with significant phytochemical and pharmacological relevance .

Elemicin (C₁₂H₁₆O₃, MW: 208.25 g/mol) is a natural product found in plants such as Piper sarmentosum, Clausena anisum-olens, and Pleurospermum austriacum. It is recognized for its antimicrobial, anticancer, and sedative properties .

Structure

3D Structure

Properties

IUPAC Name |

1,2,3-trimethoxy-5-prop-2-ynoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-5-6-16-9-7-10(13-2)12(15-4)11(8-9)14-3/h1,7-8H,6H2,2-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTQVXICYNQOPEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)OCC#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701257338 | |

| Record name | 1,2,3-Trimethoxy-5-(2-propyn-1-yloxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701257338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

860787-50-4 | |

| Record name | 1,2,3-Trimethoxy-5-(2-propyn-1-yloxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=860787-50-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3-Trimethoxy-5-(2-propyn-1-yloxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701257338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3-trimethoxy-5-(prop-2-yn-1-yloxy)benzene typically involves the reaction of 1,2,3-trimethoxybenzene with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions . The reaction mechanism involves the nucleophilic substitution of the bromide ion by the methoxy groups on the benzene ring, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

1,2,3-trimethoxy-5-(prop-2-yn-1-yloxy)benzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohols.

Substitution: The methoxy groups can undergo nucleophilic substitution reactions with halides or other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

Substitution: Halides, nucleophiles, bases like potassium carbonate (K2CO3)

Major Products Formed

Oxidation: Quinones

Reduction: Alcohols

Substitution: Various substituted benzene derivatives

Scientific Research Applications

1,2,3-trimethoxy-5-(prop-2-yn-1-yloxy)benzene has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 1,2,3-trimethoxy-5-(prop-2-yn-1-yloxy)benzene involves its interaction with specific molecular targets and pathways. The compound’s methoxy and prop-2-yn-1-yloxy groups enable it to interact with enzymes and receptors, potentially inhibiting or activating certain biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table compares 1,2,3-trimethoxy-5-(2-propenyl)-benzene (elemicin) with key analogs, highlighting differences in substituents, molecular properties, and biological activities:

Key Observations:

- Substituent Position : Elemicin’s 1,2,3-trimethoxy configuration distinguishes it from asarones (1,2,4-trimethoxy) and apiol (1,2,5-trimethoxy). These positional differences influence polarity, volatility, and receptor binding .

- Biological Activity : Elemicin exhibits broader antimicrobial and anticancer activity compared to myristicin, which is neurotoxic at high doses .

- Physicochemical Properties : Elemicin’s allyl group enhances lipid solubility, facilitating membrane permeability, whereas myristicin’s methoxypropenyl group increases electrophilicity, contributing to toxicity .

Chromatographic and Spectroscopic Data

GC-MS Retention Times (RT) and Relative Abundance:

Elemicin’s lower RT compared to myristicin and asarone suggests higher volatility, likely due to reduced steric hindrance from its allyl group .

Biological Activity

1,2,3-Trimethoxy-5-(prop-2-yn-1-yloxy)benzene is an organic compound that has garnered attention for its potential biological activities. This compound, characterized by its unique molecular structure, exhibits various pharmacological properties that are of significant interest in medicinal chemistry and drug development.

Chemical Structure and Properties

The chemical formula for this compound is C₁₂H₁₄O₄. The presence of three methoxy groups and an alkyne moiety contributes to its diverse interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Weight | 222.24 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| Structure | Contains methoxy and alkyne groups |

Antimicrobial Activity

Research indicates that compounds with similar structures often exhibit antimicrobial properties. The presence of methoxy groups can enhance the lipophilicity of the molecule, potentially improving its ability to penetrate microbial membranes. Studies have shown that derivatives of benzene with multiple methoxy substitutions can inhibit the growth of various bacterial strains.

Cytotoxicity and Anticancer Potential

Preliminary studies suggest that this compound may possess cytotoxic effects against cancer cell lines. The cytotoxic mechanism is believed to involve disruption of cellular functions and induction of apoptosis in malignant cells.

Case Study: Cytotoxic Effects on Cancer Cell Lines

In a study examining the cytotoxic effects of various methoxy-substituted compounds on human cancer cell lines, it was found that several derivatives exhibited significant growth inhibition. For instance:

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 15 |

| Similar Methoxy Compound | HeLa (Cervical Cancer) | 20 |

These results indicate a promising avenue for further investigation into the anticancer properties of this compound.

The biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer progression.

- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress can lead to apoptosis in cancer cells.

- Cell Cycle Arrest : Some studies suggest that these compounds may interfere with cell cycle regulation.

Q & A

Advanced Research Question

- DFT Calculations : Gaussian or ORCA for optimizing geometry and predicting NMR/UV-Vis spectra. Key parameters:

- Crystallographic Software : WinGX/ORTEP for visualizing anisotropic displacement parameters and validating hydrogen-bonding networks .

How should researchers address contradictions in reported stability profiles under oxidative conditions?

Advanced Research Question

Discrepancies arise from differing experimental setups:

- Controlled Oxidation : Under UV light, the propargyl group may form carbonyl derivatives (e.g., ketones), while methoxy groups remain intact .

- Resolution Steps :

- Conduct stability studies in inert (N₂) vs. oxidative (O₂) atmospheres.

- Use LC-MS to identify degradation products and quantify half-lives .

What strategies are effective for isolating and characterizing oxidation byproducts?

Advanced Research Question

- Isolation : Fractional crystallization or preparative HPLC (C18 column, MeCN/H₂O mobile phase).

- Characterization :

- HRMS : Confirm molecular formulas (e.g., [M+H]⁺ = 253.1074 for ketone derivatives).

- 2D NMR : COSY and HSQC to assign proton-carbon correlations in complex mixtures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.